molecular formula C42H42Cl2P2Pd B1588481 Dichlorobis(tri-o-tolylphosphine)palladium(II) CAS No. 40691-33-6

Dichlorobis(tri-o-tolylphosphine)palladium(II)

Cat. No. B1588481
CAS RN: 40691-33-6
M. Wt: 786.1 g/mol
InChI Key: OTYPIDNRISCWQY-UHFFFAOYSA-L
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Description

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a catalyst that has been employed for various studies . It has been used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It has also been used in the coupling reaction of aryl bromides with vinylic acetates .


Synthesis Analysis

The synthesis of Dichlorobis(tri-o-tolylphosphine)palladium(II) involves several steps. It is used in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Molecular Structure Analysis

The molecular structure of Dichlorobis(tri-o-tolylphosphine)palladium(II) is represented by the linear formula: [(CH3C6H4)3P]2PdCl2 . The molecular weight is 786.06 .


Chemical Reactions Analysis

Dichlorobis(tri-o-tolylphosphine)palladium(II) is used in various chemical reactions. It is used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It is also used in the coupling reaction of aryl bromides with vinylic acetates .


Physical And Chemical Properties Analysis

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a solid substance . It has a melting point of 280°C (dec.) . The SMILES string representation is Cl[Pd]Cl.Cc1ccccc1P(c2ccccc2C)c3ccccc3C.Cc4ccccc4P(c5ccccc5C)c6ccccc6C .

Scientific Research Applications

  • Buchwald-Hartwig Cross Coupling Reaction

    • Application : This reaction is used to form carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds .
    • Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling of an aryl halide and an amine .
    • Results : The outcome is the formation of a new C-N bond, which is a key structural element in many pharmaceuticals and biologically active compounds .
  • Suzuki-Miyaura Coupling

    • Application : This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis .
    • Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling of an aryl or vinyl halide and a boronic acid .
    • Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds, including pharmaceuticals and polymers .
  • Stille Coupling

    • Application : This reaction is used to form carbon-carbon bonds between an organotin compound and an organic halide .
    • Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
    • Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
  • Sonogashira Coupling

    • Application : This reaction is used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne .
    • Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
    • Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
  • Negishi Coupling

    • Application : This reaction is used to form carbon-carbon bonds between an organozinc compound and an organic halide .
    • Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
    • Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
  • Hiyama Coupling

    • Application : This reaction is used to form carbon-carbon bonds between an organosilane and an organic halide .
    • Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
    • Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
  • Reaction with Tributyltin Enolates

    • Application : This reaction is used to form carbon-carbon bonds between tributyltin enolates and aryl bromides .
    • Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
    • Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
  • Coupling Reaction of Aryl Bromides with Vinylic Acetates

    • Application : This reaction is used to form carbon-carbon bonds between aryl bromides and vinylic acetates .
    • Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
    • Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .

Safety And Hazards

Dichlorobis(tri-o-tolylphosphine)palladium(II) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If it comes in contact with the skin, it is advised to wash with plenty of soap and water . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .

Future Directions

The future directions of Dichlorobis(tri-o-tolylphosphine)palladium(II) involve its continued use in various chemical reactions . Its role as a catalyst in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling, suggests its potential for further exploration in these areas .

properties

IUPAC Name

dichloropalladium;tris(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYPIDNRISCWQY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis(tri-o-tolylphosphine)palladium(II)

CAS RN

40691-33-6
Record name ortho-tolyl-phosphine-palladium-chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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